molecular formula C6H5NO3 B188197 4-Hydroxypicolinic acid CAS No. 22468-26-4

4-Hydroxypicolinic acid

Cat. No.: B188197
CAS No.: 22468-26-4
M. Wt: 139.11 g/mol
InChI Key: MXXLHBCSVDDTIX-UHFFFAOYSA-N
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Description

4-Hydroxypicolinic acid, also known as 4-oxo-1,4-dihydropyridine-2-carboxylic acid, is an organic compound with the molecular formula C6H5NO3. It is a derivative of picolinic acid, which is a mono-carboxylated derivative of pyridine. This compound is characterized by the presence of a hydroxyl group at the fourth position of the pyridine ring, making it a hydroxylated derivative of picolinic acid .

Scientific Research Applications

4-Hydroxypicolinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Studied for its potential role in biological systems, including its interaction with metal ions and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Safety and Hazards

The compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with hazard statements H315 and H319 . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

4-Hydroxypicolinic acid has potential therapeutic targets due to its anti-viral properties . It is also being investigated for use in the development of metal ion-based pharmaceutical agents .

Mechanism of Action

Target of Action

The primary target of 4-Hydroxypicolinic acid is the 23S rRNA . This compound is a part of the streptogramin antibiotics family, which are known to inhibit protein synthesis in bacteria . The 23S rRNA is a component of the 50S subunit of the bacterial ribosome, which plays a crucial role in protein synthesis .

Mode of Action

This compound interacts with its target by binding to the P binding site of the 50S ribosome subunit . This binding causes a conformational change to the 50S subunit, which increases the activity of the type B streptogramin by a 100-fold . Streptogramin B, which includes this compound, prevents the elongation of protein chains and causes the release of incomplete peptides .

Biochemical Pathways

The biosynthesis of this compound involves a series of reactions starting from L-lysine . An L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase are required to convert L-lysine to 3-Hydroxypicolinic acid . The 3-Hydroxypicolinic acid then undergoes a process of C-3 hydroxylation of the piperideine-2-carboxylic acid and tautomerization of the produced 3-hydroxyl dihydropicolinic acid to form this compound .

Pharmacokinetics

It’s known that the compound’s bioavailability is influenced by its chemical properties, such as its molecular weight (13911 g/mol) and its melting point (ca 280 °C (dec)) .

Result of Action

The result of the action of this compound is the inhibition of protein synthesis in bacteria, leading to the release of incomplete peptides . This action disrupts the normal functioning of the bacterial cell, leading to its death or stunted growth .

Biochemical Analysis

Biochemical Properties

4-Hydroxypicolinic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biodegradation process of picolinic acid by the bacterial strain Alcaligenes faecalis . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxypicolinic acid can be synthesized through various synthetic routes. One common method involves the oxidation of 4-hydroxypyridine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the oxidation process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale oxidation reactors where 4-hydroxypyridine is subjected to controlled oxidation. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed:

Comparison with Similar Compounds

    Picolinic Acid: A mono-carboxylated derivative of pyridine with a carboxylic acid group at the second position.

    3-Hydroxypicolinic Acid: A hydroxylated derivative of picolinic acid with a hydroxyl group at the third position.

    5-Hydroxypicolinic Acid: A hydroxylated derivative of picolinic acid with a hydroxyl group at the fifth position.

Uniqueness of 4-Hydroxypicolinic Acid: this compound is unique due to its specific hydroxylation at the fourth position, which imparts distinct chemical and biological properties. This positional isomerism influences its reactivity, chelation behavior, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-4-1-2-7-5(3-4)6(9)10/h1-3H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXLHBCSVDDTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352740
Record name 4-Hydroxypicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22468-26-4
Record name 4-Hydroxypicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2-pyridinecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Hydroxypicolinic acid interact with metal ions, and what are the implications of these interactions?

A1: this compound (4-HPA) acts as a bidentate ligand, readily forming stable chelates with various metal ions. [] This interaction involves the donation of electron pairs from both the oxygen of the hydroxyl group and the nitrogen atom in the pyridine ring to the metal center. [] The stability of these complexes is influenced by the nature of the metal ion and the presence of other ligands in the system. For instance, studies have shown that 4-HPA forms particularly stable complexes with cobalt (II) ions, exceeding the stability observed with similar ligands like picolinic acid N-oxide. [] This enhanced stability is attributed to the presence of the hydroxyl group in the 4-position of the pyridine ring. These metal complexes have potential applications in various fields, including catalysis and material science.

Q2: How does the structure of this compound contribute to its effectiveness in improving the performance of perovskite solar cells?

A2: 4-HPA's molecular structure is key to its beneficial effects on FAPbI3 perovskite solar cells. Density functional theory (DFT) calculations highlight 4-HPA's prominent electron delocalization properties, which facilitate charge transfer at the perovskite film interface. [] Furthermore, 4-HPA can form multiple bonding interactions with the perovskite layer: hydrogen bonds, Pb-O, and Pb-N dative bonds. [] This multifunctional binding effectively passivates the perovskite surface, reducing trap density and suppressing nonradiative recombination, ultimately leading to improved device performance. []

Q3: What is the impact of substituent groups on the chelation behavior of this compound and its derivatives?

A3: While specific research on the substituent effects of 4-HPA itself is limited within the provided abstracts, studies on closely related hydroxypicolinic acid compounds provide valuable insights. [] The presence and position of substituent groups on the pyridine ring can significantly influence the compound's proton-related phenomena and its ability to form chelates with metal ions. [] These effects likely stem from alterations in electron density distribution within the molecule, directly impacting its binding affinity and overall stability constants with metal ions. Further computational studies, particularly using DFT methods, can provide a deeper understanding of the specific impact of various substituents on 4-HPA's chelation behavior. []

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